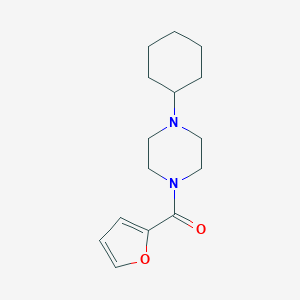

1-Cyclohexyl-4-(2-furoyl)piperazine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H22N2O2 |

|---|---|

Molecular Weight |

262.35 g/mol |

IUPAC Name |

(4-cyclohexylpiperazin-1-yl)-(furan-2-yl)methanone |

InChI |

InChI=1S/C15H22N2O2/c18-15(14-7-4-12-19-14)17-10-8-16(9-11-17)13-5-2-1-3-6-13/h4,7,12-13H,1-3,5-6,8-11H2 |

InChI Key |

VGWYLWCVXIIGOU-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)N2CCN(CC2)C(=O)C3=CC=CO3 |

Canonical SMILES |

C1CCC(CC1)N2CCN(CC2)C(=O)C3=CC=CO3 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Cyclohexyl 4 2 Furoyl Piperazine and Its Derivatives

General Synthetic Pathways to 1-(2-Furoyl)piperazine (B32637) Intermediates

The cornerstone for synthesizing the target compound and its derivatives is the intermediate 1-(2-furoyl)piperazine. This intermediate is typically prepared through the acylation of piperazine (B1678402) with a derivative of 2-furoic acid. A common and straightforward method involves the reaction of piperazine with 2-furoyl chloride. jbclinpharm.org This reaction is often carried out in a suitable solvent and may employ a base to neutralize the hydrochloric acid formed during the reaction.

Another approach involves coupling piperazine with 2-furoic acid using standard peptide coupling reagents. The synthesis of 1-(2-furoyl)piperazine is a critical first step in multi-step sequences aimed at producing more complex molecules, such as the antihypertensive drug Prazosin, where 1-(2-furoyl)piperazine is coupled with a quinazoline (B50416) moiety. arabjchem.org

In some synthetic schemes, anhydrous piperazine is reacted with 2-furoyl chloride in a solvent like isopropyl alcohol, often in the presence of a base such as potassium carbonate and a phase-transfer catalyst like triethylbenzylammonium (TEBA) chloride, sometimes utilizing microwave irradiation to facilitate the reaction. jbclinpharm.org The resulting intermediate, 1-(2-furoyl)piperazine, serves as a versatile building block for further functionalization. semanticscholar.orgresearchgate.net

| Reactant 1 | Reactant 2 | Key Reagents/Conditions | Product | Reference |

|---|---|---|---|---|

| Piperazine | 2-Furoyl Chloride | Isopropyl alcohol, Potassium carbonate, TEBA chloride, Microwave irradiation | 1-(2-Furoyl)piperazine | jbclinpharm.org |

| Piperazine | 2-Furoic Acid | Peptide coupling agents | 1-(2-Furoyl)piperazine | Generic Method |

| 1-(2-furoyl)piperazine | 4-(chloromethyl)benzoyl chloride derived benzamides | K2CO3, CH3CN, Reflux | Benzamide (B126) derivatives of 1-(2-furoyl)piperazine | bohrium.com |

Strategies for Cyclohexyl Moiety Introduction

The introduction of the cyclohexyl group onto the piperazine ring is a key step in the synthesis of the title compound. This is typically achieved through N-alkylation of a suitable piperazine precursor. mdpi.com The most direct route to 1-cyclohexyl-4-(2-furoyl)piperazine involves the alkylation of the pre-formed 1-(2-furoyl)piperazine intermediate. This nucleophilic substitution reaction can be performed using a cyclohexyl halide, such as cyclohexyl bromide or iodide, in the presence of a base to scavenge the resulting acid.

An alternative strategy is reductive amination. mdpi.com This method involves reacting piperazine with cyclohexanone (B45756) in the presence of a reducing agent. The resulting 1-cyclohexylpiperazine (B93859) can then be acylated with 2-furoyl chloride or a related activated derivative of 2-furoic acid to yield the final product. The choice of synthetic route can depend on the availability of starting materials and the desired scale of the reaction. For instance, some research has utilized the reaction of 1-(2-furoyl)piperazine with cyclohexyl amine, followed by further derivatization. bohrium.com

| Precursor | Reagent | Reaction Type | Product | Reference |

|---|---|---|---|---|

| 1-(2-Furoyl)piperazine | Cyclohexyl Halide (e.g., Bromide) | N-Alkylation | This compound | General Method |

| Piperazine | Cyclohexanone | Reductive Amination (followed by acylation) | 1-Cyclohexylpiperazine | mdpi.com |

| 1-Cyclohexylpiperazine | 2-Furoyl Chloride | N-Acylation | This compound | General Method |

Derivatization Approaches of the this compound Core

The this compound scaffold serves as a template for creating a wide array of derivatives. Modifications can be introduced at several positions, primarily involving N-substitution on the piperazine ring, alterations to the furoyl moiety, or by linking the entire scaffold to other molecular frameworks.

With one nitrogen of the piperazine ring acylated by the furoyl group and the other alkylated by the cyclohexyl group, further direct N-substitution is not possible on the this compound core itself. However, synthetic strategies often involve preparing analogs where the cyclohexyl group is replaced by other substituents. The synthesis of derivatives often starts with 1-(2-furoyl)piperazine, which has a free secondary amine. semanticscholar.orgresearchgate.net This amine can be reacted with a variety of electrophiles.

For example, it can be reacted with different aryl/aralkyl amines treated with 3-bromopropionyl chloride to form electrophiles, which are then coupled with 1-(2-furoyl)piperazine. researchgate.net Similarly, it has been used as a nucleophile to react with chloromethylated benzamides to create complex amide derivatives. bohrium.com In other work, 1-(2-furoyl)piperazine was reacted with S-substituted-3-nitro-1,3-butadienes. bas.bg These approaches lead to a diverse set of molecules where the piperazine ring links the furoyl core to various other chemical moieties.

While the 2-furoyl group is a common feature, it can be modified or replaced to explore its impact on biological activity. One study noted that exchanging the 2-furoyl group for a 2-alkoxyphenyl or 2-pyridyl group significantly altered the affinity for α1-adrenoceptors. nih.gov This highlights that the furoyl moiety is a critical pharmacophoric element, but its replacement is a viable strategy for SAR studies.

Modifications can also involve reactions of the furan (B31954) ring itself, although this is less common than total replacement. Another approach involves using derivatives of the furoyl group in the initial synthesis. For instance, 1-(tetrahydro-2-furoyl)piperazine (B48511) has been identified as an impurity in the synthesis of Terazosin, indicating that reduction of the furan ring can occur. In a different context, a furoyl group was attached to an oxime to create 11H-indeno[1,2-b]quinoxalin-11-one-O-(2-furoyl)oxime, demonstrating the use of the furoyl moiety as an acylating agent for different functional groups. nih.gov

A powerful strategy in medicinal chemistry is the creation of hybrid molecules by linking known pharmacophores. The this compound scaffold, or more commonly its 1-(2-furoyl)piperazine precursor, is frequently used for this purpose. researchgate.netresearchgate.net

Quinazoline Hybrids: In the synthesis of Prazosin and its analogs, 1-(2-furoyl)piperazine is coupled with a 2,4-disubstituted quinazoline ring system. jbclinpharm.orgarabjchem.org

Benzamide Hybrids: Researchers have synthesized series of benzamides by refluxing 1-(2-furoyl)piperazine with substituted (chloromethyl)benzamides, linking the piperazine core to a substituted phenyl ring via a methylene (B1212753) bridge and an amide bond. bohrium.comresearchgate.net

Calixarene Conjugates: A 1-(2-furoyl)piperazine unit has been appended to a calix mdpi.comarene scaffold to create complex macrocyclic structures for applications such as metal ion extraction. researchgate.net

Other Heterocyclic Hybrids: The 1-(2-furoyl)piperazine moiety has been incorporated into various other molecular designs, including coupling with phenytoin (B1677684) derivatives and as part of multi-functional derivatives bearing sulfonamide groups. researchgate.netnih.gov

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for achieving high yields and purity in the synthesis of this compound and its derivatives. Key parameters that are often adjusted include the choice of solvent, base, catalyst, reaction temperature, and time.

For the acylation of piperazine, the use of a base like potassium carbonate in acetonitrile (B52724) is common. bohrium.com In some cases, to drive the reaction to completion, the mixture is refluxed for several hours. tandfonline.com The use of phase-transfer catalysts, such as TEBA chloride, has been reported to improve the efficiency of the reaction between 2-furoyl chloride and a piperazine derivative, especially under microwave irradiation, which can significantly shorten reaction times. jbclinpharm.org

In the synthesis of N-substituted derivatives from 1-(2-furoyl)piperazine, reaction conditions are tailored to the specific electrophile used. For instance, reactions with substituted benzamides were performed by refluxing in acetonitrile with potassium carbonate. bohrium.com However, attempts to use 1-(2-furoyl)piperazine in certain Mannich reactions under classical conditions (room temperature or heating in ethanol/acetonitrile) were unsuccessful, indicating that this nucleophile can be unreactive in some contexts, necessitating more forceful conditions or alternative synthetic strategies. mdpi.comnih.gov Purification of the final products is often achieved by crystallization from solvents like ethanol. mdpi.com

| Reaction Step | Catalyst/Reagent | Solvent | Conditions | Outcome/Improvement | Reference |

|---|---|---|---|---|---|

| N-Acylation with 2-furoyl chloride | Potassium Carbonate, TEBA Chloride | Isopropyl Alcohol | Microwave (90W) | Efficient synthesis of furoyl piperazine derivative | jbclinpharm.org |

| N-Alkylation with substituted benzamides | Potassium Carbonate | Acetonitrile (CH3CN) | Reflux | Formation of target benzamide derivatives | bohrium.com |

| Coupling with chloroacetamide derivative | Potassium Carbonate | Acetone | Reflux for 2h | High yield of final product | tandfonline.com |

| Mannich Reaction | Formaldehyde | Ethanol | Heating for 48h / Room temp for 5 days | Reaction did not occur with 1-(2-furoyl)piperazine | mdpi.comnih.gov |

Biological Activity Spectrum and Mechanistic Investigations of 1 Cyclohexyl 4 2 Furoyl Piperazine and Analogues

Enzyme Inhibition Studies

Research into the enzyme-inhibiting properties of 1-Cyclohexyl-4-(2-furoyl)piperazine analogues has primarily centered on cholinesterases, which are crucial enzymes in the nervous system.

Cholinesterase Inhibition: Butyrylcholinesterase (BChE)

Derivatives of 1-(2-furoyl)piperazine (B32637) have demonstrated notable inhibitory activity against Butyrylcholinesterase (BChE), an enzyme implicated in the progression of neurodegenerative diseases like Alzheimer's.

A significant analogue, N-Cyclohexyl-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide , has been identified as a potent BChE inhibitor. nih.govrsc.org Studies have reported its half-maximal inhibitory concentration (IC₅₀) to be 0.85 µM, which is comparable to the standard reference drug, eserine. nih.gov The position of substituents on the benzamide (B126) ring is crucial for this activity; the meta-substituted analogue of this compound shows considerably less activity, with an IC₅₀ of 12.6 µM.

Further studies on a series of 4-{[4-(2-furoyl)-1-piperazinyl]methyl}-N-(substituted-phenyl)benzamides also highlighted their potential as BChE inhibitors. researchgate.net One particular derivative, 4-{[4-(2-furoyl)-1-piperazinyl]methyl}-N-(4-ethylphenyl)benzamide , exhibited an excellent IC₅₀ value of 0.82 µM. researchgate.net This enhanced potency is attributed to the presence of the 4-ethylphenyl group. researchgate.net

The research underscores the potential of the 1-(2-furoyl)piperazine scaffold in designing effective BChE inhibitors. bohrium.com

| Compound Name | IC₅₀ (µM) | Reference |

|---|---|---|

| N-Cyclohexyl-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide | 0.85 | nih.gov |

| N-Cyclohexyl-3-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide | 12.6 | |

| 4-{[4-(2-furoyl)-1-piperazinyl]methyl}-N-(4-ethylphenyl)benzamide | 0.82 | researchgate.net |

| Eserine (Reference) | 0.85 | researchgate.net |

Cholinesterase Inhibition: Acetylcholinesterase (AChE)

While analogues of this compound show strong inhibition of BChE, their activity against Acetylcholinesterase (AChE) is less pronounced. nih.govrsc.org However, modifications to the molecular structure can yield potent AChE inhibitors.

A series of 2-(4-substituted piperazine-1-yl)-N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives were synthesized and evaluated for their anticholinesterase activity. tandfonline.comtandfonline.com Within this series, 2-[4-(2-Furoyl)piperazine-1-yl]-N-[4-(2-methylthiazol-4-yl)phenyl]acetamide demonstrated significant AChE inhibition, with a reported inhibition rate of 89.70% at a concentration of 0.1 µM. tandfonline.com This highlights that the 1-(2-furoyl)piperazine moiety can be a key component of powerful AChE inhibitors. tandfonline.com In contrast, other synthesized compounds in the same study did not show notable inhibitory activity against BChE. tandfonline.com

| Compound Name | Concentration (µM) | % Inhibition | Reference |

|---|---|---|---|

| 2-[4-(2-Furoyl)piperazine-1-yl]-N-[4-(2-methylthiazol-4-yl)phenyl]acetamide | 0.1 | 89.70 | tandfonline.com |

Antimicrobial Activity

The this compound structure and its analogues have been investigated for their efficacy against various microbial pathogens, including both bacteria and fungi. evitachem.compjps.pk

Antibacterial Efficacy Against Gram-Positive Strains

Derivatives of 1-(2-furoyl)piperazine have shown promising activity against Gram-positive bacteria. A study on 2-furyl[(4-aralkyl)-1-piperazinyl]methanone derivatives, where the cyclohexyl group is replaced by various aralkyl substituents, demonstrated decent inhibitory effects against Bacillus subtilis and Staphylococcus aureus. pjps.pk

For instance, the analogue 2-Furyl[4-(2-phenylethyl)-1-piperazinyl]methanone showed a Minimum Inhibitory Concentration (MIC) of 10.12 µg/mL against B. subtilis. pjps.pk Another derivative, 2-Furyl[4-(2-chlorobenzyl)-1-piperazinyl]methanone , was effective against S. aureus with an MIC of 10.21 µg/mL. pjps.pk These findings suggest that the furoyl-piperazine core is a viable scaffold for developing agents against Gram-positive bacteria. pjps.pknih.govmdpi.com

Antibacterial Efficacy Against Gram-Negative Strains

The same series of 2-furyl[(4-aralkyl)-1-piperazinyl]methanone derivatives also exhibited significant antibacterial activity against Gram-negative strains such as Salmonella typhi, Escherichia coli, and Pseudomonas aeruginosa. pjps.pk

The compound 2-Furyl[4-(2-bromobenzyl)-1-piperazinyl]methanone was found to be a particularly potent inhibitor, with an MIC of 7.52 µg/mL against S. typhi, a value comparable to the reference antibiotic ciprofloxacin. pjps.pk Against E. coli, the benzyl-substituted analogue showed the lowest MIC at 7.97 µg/mL. pjps.pk For P. aeruginosa, the 2-Furyl[4-(2-phenylethyl)-1-piperazinyl]methanone derivative was most effective, with an MIC of 9.89 µg/mL. pjps.pk

| Compound Name | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| 2-Furyl[4-(2-phenylethyl)-1-piperazinyl]methanone | Bacillus subtilis (Gram-positive) | 10.12 ± 0.72 | pjps.pk |

| Pseudomonas aeruginosa (Gram-negative) | 9.89 ± 0.41 | ||

| 2-Furyl[4-(2-chlorobenzyl)-1-piperazinyl]methanone | Staphylococcus aureus (Gram-positive) | 10.21 ± 0.64 | |

| 2-Furyl[4-(2-bromobenzyl)-1-piperazinyl]methanone | Salmonella typhi (Gram-negative) | 7.52 ± 0.30 | |

| 2-Furyl[4-(benzyl)-1-piperazinyl]methanone | Escherichia coli (Gram-negative) | 7.97 ± 0.98 | |

| Ciprofloxacin (Reference) | Salmonella typhi (Gram-negative) | 7.45 ± 0.58 |

Antifungal Activity Evaluation

The antifungal potential of piperazine (B1678402) derivatives has also been a subject of investigation. nih.govmdpi.com Studies on novel Mannich bases incorporating a piperazine moiety have shown that these compounds can exhibit high fungistatic activity, particularly against Candida species. nih.govmdpi.com

While a specific reaction to create a Mannich base using 1-(2-furoyl)piperazine was reported as unsuccessful under the tested conditions, the broader class of piperazine derivatives shows significant promise. nih.gov For example, certain newly synthesized piperazine derivatives demonstrated high fungistatic activity against Candida parapsilosis, with MIC values as low as 0.49 µg/mL. mdpi.com Another study involving N-(6-methoxybenzothiazol-2-yl)-3-(4-substituedpiperazinyl)propanamide derivatives, including a 1-(2-furoyl)piperazine analogue, screened for antifungal activity, indicating the scaffold's relevance in this therapeutic area. yok.gov.tr

Receptor Binding and Modulation Studies

The diverse pharmacological profile of this compound and its analogues has been elucidated through extensive receptor binding and functional modulation studies. These investigations have revealed interactions with several key G protein-coupled receptors (GPCRs) and neurotransmitter transporters, highlighting the compound's potential as a scaffold for developing targeted therapeutic agents.

Adrenoceptor Interaction Profiles

Derivatives of the furoylpiperazine scaffold have been evaluated for their affinity towards α1- and α2-adrenoceptors. Studies on related pyridazinone derivatives incorporating a furoylpiperazinyl pyridazinone moiety showed significant affinities for the α1-adrenoceptor, with Ki values in the low nanomolar range. acs.org For instance, lengthening a polymethylene spacer chain between the furoylpiperazine-containing structure and an arylpiperazine moiety was found to influence both affinity and selectivity. acs.org One such analogue demonstrated a high affinity for the α1-adrenoceptor (Ki = 1.9 nM) and was a highly selective antagonist, with a 274-fold higher affinity for α1-adrenoceptors over α2-adrenoceptors. acs.org While direct binding data for this compound is not specified in this context, the performance of these analogues suggests that the furoylpiperazine core is a viable pharmacophore for achieving potent adrenoceptor interaction. Further research into tetralin analogs has led to the discovery of antagonists selective for the human α1a-adrenergic receptor subtype. researchgate.net

Cannabinoid Receptor (CB1) Binding Affinity

The piperazine class of compounds, including this compound, has been identified as a scaffold for developing ligands for the cannabinoid receptor type 1 (CB1). researchgate.netresearchgate.net Research into benzhydryl piperazine analogues led to the generation of LDK1229, a CB1 inverse agonist with a binding affinity (Ki) value of 220 nM for the CB1 receptor. nih.gov Although not identical, the structural similarity highlights the potential of the piperazine core to interact with the CB1 receptor. The development of such compounds is often aimed at creating peripherally active agents to avoid the psychiatric side effects associated with centrally active CB1 inverse agonists like rimonabant. nih.gov

GPR55 Receptor Modulatory Effects

The G protein-coupled receptor GPR55, sometimes referred to as a putative cannabinoid receptor, has emerged as a significant target for piperazine-based compounds. csic.esnih.gov Although GPR55 shares low sequence homology with classical cannabinoid receptors CB1 and CB2, certain cannabinoid ligands can activate it. csic.escsic.es

In studies involving chromenopyrazole-based structures, which are designed as GPR55 modulators, a key synthetic step involves the use of 1-(2-furoyl)piperazine. google.com For example, the compound 1-(2-(4-(2-furoyl)piperazinyl)ethyl)-1,4-dihydro-7-methoxy-4,4-dimethylchromeno[4,3-c]pyrazole was synthesized and evaluated for its effects on GPR55. csic.esgoogle.com These complex analogues have been identified as GPR55 antagonists. In functional assays using cell-impedance-based technology, these compounds were shown to inhibit the effects of the GPR55 agonist L-α-lysophosphatidylinositol (LPI). csic.es The GPR55 receptor is implicated in various physiological processes, including pain, metabolic disorders, and cancer, making its modulators subjects of therapeutic interest. csic.esgoogle.com

Neurotransmitter Transporter (DAT, NET, SERT) Interaction Analyses

The 1,4-substituted piperazine structure is a well-established scaffold for designing triple reuptake inhibitors, which block the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). researchgate.netresearchgate.net The antidepressant activity of such compounds is often linked to their ability to inhibit the reuptake of these key neurotransmitters.

In a study focused on designing new triple reuptake inhibitors, a series of 1,4-substituted piperazine derivatives were synthesized and screened. researchgate.net The results indicated that compounds in a series where a spacer was present between the central piperazine core and a terminal phenyl group showed higher inhibitory activity for SERT, NET, and DAT. researchgate.net While specific IC50 values for this compound were not detailed, related compounds have shown activity. For example, one N-methoxymephedrone analogue with a piperazine structure acted as a substrate-type releasing agent at all three transporters with EC50 values in the low micromolar range. science.gov This line of research underscores the potential of the this compound framework in modulating monoamine neurotransmitter levels.

Melanocortin-4 Receptor (MC4R) Antagonism

The melanocortin-4 receptor (MC4R) is another GPCR target for which piperazine derivatives have shown activity. researchgate.netresearchgate.net MC4R is critically involved in regulating energy homeostasis and food intake. acs.org Piperazine-containing compounds have been developed as both agonists and antagonists for this receptor. google.comnih.gov

Specifically, piperazine derivatives are noted for their potential as MC4R antagonists. researchgate.netresearchgate.net Research into piperazine-based aryl sulfonamides has produced potent MC4R agonists with activities under 30 nM. One compound from this series exhibited over 25,000-fold selectivity for MC4R compared to MC3R and 490-fold selectivity over MC5R. nih.gov This demonstrates that the piperazine core is a key structural element for achieving high affinity and selectivity at melanocortin receptors. The specific antagonistic activity of this compound itself requires further direct characterization, but its structural class is firmly implicated in MC4R modulation.

Other Pharmacological Investigations

Beyond the specific receptor binding profiles detailed above, the this compound scaffold and its close analogues have been explored in other pharmacological contexts.

A notable area of investigation is analgesia. A comparative study of (+/-)-1-cyclohexyl-4-(1,2-diphenylethyl)-piperazine (MT-45), an analogue sharing the 1-cyclohexylpiperazine (B93859) core, revealed potent analgesic activity comparable to that of morphine. nih.gov The study concluded that MT-45 represents a new class of compounds with strong analgesic effects, whose mechanism may differ in part from that of traditional opioids. nih.gov

Furthermore, the broader class of piperazine derivatives is known for a wide array of biological activities, including enzyme inhibition. researchgate.net Analogues have been synthesized and found to inhibit enzymes such as butyrylcholinesterase, with some derivatives showing IC50 values in the sub-micromolar range, indicating potential applications in research related to neurodegenerative diseases like Alzheimer's. researchgate.net

Analgesic Activity in Experimental Models

The search for novel analgesic agents with improved efficacy and reduced side effects is a continuous effort in pharmaceutical research. Piperazine derivatives have emerged as a promising class of compounds in this regard. thieme-connect.com While direct studies on the analgesic properties of this compound are not extensively documented in publicly available research, the analgesic potential of its structural components and closely related analogues has been investigated.

The analgesic properties of piperidine (B6355638) derivatives, which share a similar six-membered nitrogen-containing ring, have also been explored. Studies have shown that modifications to the piperidine ring can lead to significant analgesic effects. pjps.pk These findings suggest that the cyclohexylpiperazine moiety within this compound could contribute to analgesic activity. However, without direct experimental data on the specific compound, this remains a hypothesis based on the activity of its analogues.

Table 1: Analgesic Activity of a Related Piperazine Derivative

| Compound | Animal Model | Test Method | Result | Reference |

| 1-cyclohexyl-4-(1,2-diphenylethyl)piperazine (MT-45) | Not Specified | Not Specified | Potent analgesic activity | nih.gov |

Antioxidant Potential Assays

Antioxidants are crucial in mitigating the cellular damage caused by oxidative stress, which is implicated in various diseases. researchgate.net The antioxidant potential of piperazine derivatives has been a subject of interest in medicinal chemistry. A review of piperazine compounds has highlighted that the piperazine ring, when combined with various heterocyclic structures, can result in molecules with significant antioxidant activity. researchgate.netasianpubs.org

While specific antioxidant assays for this compound are not detailed in the available literature, studies on related structures provide some insights. For example, piperazine derivatives incorporating a furoyl group have been synthesized and evaluated for various biological activities, and the furoyl moiety itself is derived from furan (B31954), a heterocyclic compound that can participate in redox reactions. researchgate.net Furthermore, a review on the antioxidant activity of piperazine compounds indicates that coupling the piperazine ring with natural compounds known for their antioxidant properties can enhance this activity. researchgate.net

In one study, piperazine derivatives containing an imidazole (B134444) moiety showed strong antioxidant activity, with IC50 values of 0.70 and 0.224 μg/ml for two of the tested compounds. japsonline.com This suggests that the piperazine scaffold can be a carrier for functional groups that confer antioxidant properties.

Table 2: Antioxidant Activity of Related Piperazine Derivatives

| Compound | Assay | IC50 Value (µg/mL) | Reference |

| Imidazole-piperazine derivative (ITZ-1) | DPPH | 0.70 | japsonline.com |

| Imidazole-piperazine derivative (ITZ-2) | DPPH | 0.224 | japsonline.com |

Antidepressant-like Activities

Piperazine derivatives are well-represented among antidepressant drugs, with many acting on the central nervous system. museonaturalistico.itnih.gov The piperazine ring is a key structural element in several clinically used antidepressants. nih.gov

While direct experimental data on the antidepressant-like activities of this compound is scarce, the known activities of its constituent parts and analogues suggest potential in this area. 1-Cyclohexylpiperazine itself is a known ligand for sigma receptors, which are implicated in the pathophysiology of depression. researchgate.net Some sigma receptor ligands have shown antidepressant-like effects in preclinical models. researchgate.net

Furthermore, piperazine derivatives have been designed and synthesized as triple reuptake inhibitors, targeting the transporters for serotonin, norepinephrine, and dopamine. museonaturalistico.it A study on piperazine-hydrazide derivatives showed that some compounds exhibited significant antidepressant-like effects in the Forced Swim Test and Tail Suspension Test in mice. cuestionesdefisioterapia.com Another study on a piperazine derivative, LQFM212, demonstrated an antidepressant-like effect involving the monoaminergic pathway and increased levels of brain-derived neurotrophic factor (BDNF). nih.gov

Table 4: Antidepressant-like Activity of Related Piperazine Derivatives

| Compound/Derivative | Animal Model | Test | Result | Reference |

| Piperazine-hydrazide derivatives (VSM 3 and VSM 6) | Mice | Forced Swim Test (FST) and Tail Suspension Test (TST) | Significantly decreased immobility time | cuestionesdefisioterapia.com |

| LQFM212 | Mice | Forced Swim Test (FST) | Antidepressant-like effect | nih.gov |

Anthelmintic Activity Assessments

Piperazine and its derivatives have a long history of use as anthelmintic agents for treating parasitic worm infections in both humans and animals. wisdomlib.orgresearchgate.net The piperazine citrate (B86180) salt is a well-known treatment for roundworm and pinworm infections. wisdomlib.org The mechanism of action often involves causing paralysis of the worms, which are then expelled from the host's body.

A study on the anthelmintic effects of three piperazine derivatives against Ascaridia galli (a parasitic roundworm in poultry) demonstrated the efficacy of this class of compounds. researchgate.net Another study synthesized a series of 1,4-disubstituted piperazine derivatives and found that they exhibited promising in vitro anthelmintic activity against Eisenia fetida. ijrpp.com More recently, benzimidazole (B57391) compounds containing a piperazine fragment at the C-2 position have been investigated as tubulin-targeting agents with anthelmintic properties. nih.gov

Table 5: Anthelmintic Activity of Related Piperazine Derivatives

| Compound Class/Derivative | Organism | Result | Reference |

| Piperazine derivatives | Ascaridia galli | Effective in eliminating the parasite | researchgate.net |

| 1,4-disubstituted piperazine derivatives | Eisenia fetida | Promising in vitro anthelmintic activity | ijrpp.com |

| Benzimidazole-piperazine hybrids | Trichinella spiralis ML | Significant larvicidal efficacy | nih.gov |

Structure Activity Relationship Sar Elucidation for 1 Cyclohexyl 4 2 Furoyl Piperazine Derivatives

Correlating Cyclohexyl Substitutions with Biological Responses

The N-cyclohexyl group is a critical feature for the biological activity of many piperazine-based compounds. Its size, lipophilicity, and rigid conformation significantly influence how the molecule fits into and interacts with receptor binding pockets.

Further studies on 1,4-disubstituted cyclohexane (B81311) rings within arylpiperazine structures have shown that this rigid scaffold helps to linearly constrain the molecule, which is beneficial for potent receptor interaction nih.gov. The substitution pattern on the cyclohexane ring can dictate the molecule's functional activity, influencing whether it behaves as an agonist, partial agonist, or antagonist. For example, in a series of 4-(4-arylpiperazin-1-yl)cyclohexane derivatives, the nature of substituents on the arylpiperazine portion, in combination with the rigid cyclohexane linker, determined their functional output at serotonin (B10506) 5-HT₁ₐ receptors nih.gov. While direct SAR studies on substitutions of the cyclohexyl ring in 1-Cyclohexyl-4-(2-furoyl)piperazine are limited, these findings underscore that the cyclohexyl moiety is not merely a passive structural element but an active contributor to receptor affinity and functional efficacy.

Table 1: Impact of Cyclohexyl Group on Receptor Affinity in Related Compounds

| Compound/Modification | Target Receptor(s) | Change in Affinity | Reference |

|---|---|---|---|

| PB28 Analog (Cyclohexyl group removed) | σ₁ and σ₂ | 1000-fold drop in affinity | researchgate.net |

Impact of Furoyl Moiety Structural Variations on Activity

The 2-furoyl group, an acyl moiety derived from furan-2-carboxylic acid, is attached to the N4 nitrogen of the piperazine (B1678402) ring. This part of the molecule contains key features, including a carbonyl group which can act as a hydrogen bond acceptor, and an aromatic furan (B31954) ring which can engage in π-π stacking or hydrophobic interactions.

Variations in this acyl group can significantly alter the compound's biological profile. For instance, a berberine (B55584) derivative featuring a furoyl piperazine substituent demonstrated potent anticancer activity, suggesting that the furoyl moiety is a crucial component for the observed biological effect researchgate.net. The electronic properties and steric bulk of this group are critical. Replacing the furan ring with other aromatic or heteroaromatic systems (e.g., phenyl, pyridyl, thienyl) would alter the electronic distribution and potential for specific interactions.

Furthermore, introducing substituents onto the furan ring itself would modulate its properties. Electron-withdrawing groups could enhance the hydrogen bond accepting capability of the carbonyl oxygen, while bulky substituents could probe the steric limits of the receptor's binding pocket. The orientation and nature of the acyl group are pivotal in dictating the compound's interaction with its biological target.

Influence of Piperazine Nitrogen Substituents on Target Interactions

The piperazine ring is a common scaffold in medicinal chemistry, valued for its ability to present substituents in specific spatial orientations and for the physicochemical properties conferred by its two nitrogen atoms. nih.gov These nitrogen atoms are typically protonated at physiological pH, allowing for potent ionic interactions with acidic amino acid residues (e.g., aspartate, glutamate) in a receptor's binding site nih.gov.

In many piperazine-based ligands, both nitrogen atoms are crucial for optimal binding. Studies on the σ₂ receptor ligand PB28 and its analogs confirmed that derivatives retaining two basic nitrogen atoms in the piperazine ring exhibited superior binding compared to those where one nitrogen was replaced or modified dntb.gov.ua. Converting one of the nitrogens into a less basic amide, for instance, can drastically alter receptor affinity and selectivity dntb.gov.ua.

The piperazine core acts as a central, ionizable anchor, from which the other pharmacophoric elements—the cyclohexyl and furoyl groups—are projected. The interaction of this protonated core with a key receptor residue is often the primary anchoring point for the ligand-receptor complex nih.gov. Therefore, maintaining the basicity of the piperazine nitrogens is generally essential for preserving high-affinity interactions with the target. Trivial changes in the substitution pattern on the piperazine nucleus can lead to distinguishable differences in pharmacological activities jwpharmlab.com.

Table 2: Role of Piperazine Nitrogens in Receptor Binding of Analogous Compounds

| Compound Series | Key Finding | Implication for SAR | Reference |

|---|---|---|---|

| PB28 Analogs | Replacing or converting one of the two basic N-atoms reduced σ₂ receptor affinity. | Both basic nitrogens are essential for optimal receptor binding. | dntb.gov.ua |

Pharmacophore Identification and Lead Optimization Principles

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For piperazine-based ligands, pharmacophore models frequently include key features that are present in the this compound structure.

Commonly identified pharmacophoric features for related ligands targeting receptors like sigma or serotonin receptors include nih.gov:

A Hydrophobic Region: In this case, represented by the bulky and lipophilic cyclohexyl group.

A Positive Ionizable Center: Provided by one of the protonated nitrogen atoms of the piperazine ring, which serves as a crucial anchor point.

A Second Hydrophobic/Aromatic Region: Represented by the furoyl moiety.

Hydrogen Bond Acceptors: The carbonyl oxygen of the furoyl group is a key hydrogen bond acceptor.

Lead optimization is the iterative process of modifying a compound to improve its efficacy, selectivity, and pharmacokinetic properties. Based on the SAR principles discussed, optimization strategies for this compound derivatives would focus on systematically altering each of the three main components.

Cyclohexyl Moiety Modification: Introducing small alkyl or polar substituents at various positions on the cyclohexyl ring could probe for additional favorable interactions within the hydrophobic pocket without drastically altering the necessary bulk.

Furoyl Moiety Variation: Bioisosteric replacement of the furan ring with other heterocycles (e.g., thiophene, thiazole, pyridine) could improve binding or selectivity. Substituents on this ring could be used to fine-tune electronic properties and explore additional receptor interactions.

Piperazine Scaffold: While the core itself is likely essential, subtle modifications, such as constraining its conformation by incorporating it into a bridged system, could be explored to enhance selectivity.

By applying these principles, medicinal chemists can rationally design new derivatives with potentially superior therapeutic profiles.

Computational Chemistry and Molecular Modeling Approaches

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to understand how a ligand, such as a derivative of 1-Cyclohexyl-4-(2-furoyl)piperazine, might interact with the active site of a protein.

In one study, a series of benzamide (B126) derivatives incorporating the 4-(2-furoyl)-1-piperazinyl moiety were synthesized and evaluated as potential therapeutic agents for Alzheimer's disease. The researchers performed molecular docking simulations to investigate the interactions between these compounds and the enzyme butyrylcholinesterase (BChE), a key target in Alzheimer's therapy.

The docking studies revealed that the synthesized compounds fit well into the binding pocket of the BChE enzyme. The interactions were primarily stabilized by hydrogen bonds and hydrophobic interactions. For instance, the furoyl group, a key feature of the parent scaffold, was observed to form significant interactions within the active site. The most potent compound from the series, 4-{[4-(2-furoyl)-1-piperazinyl]methyl}-N-(4-ethylphenyl)benzamide, demonstrated an excellent IC50 value of 0.82 ± 0.001 μM, which was comparable to the reference standard, Eserine. The enhanced activity of this molecule was attributed to the specific substituent (a 4-ethylphenyl group), highlighting how molecular docking can rationalize structure-activity relationships and guide the design of more potent inhibitors.

Table 1: Summary of Molecular Docking Findings for 4-(2-furoyl)piperazine Derivatives

| Feature | Description | Significance |

|---|---|---|

| Target Enzyme | Butyrylcholinesterase (BChE) | A therapeutic target for Alzheimer's disease. |

| Binding Mode | Compounds fit within the enzyme's active site. | Suggests a plausible mechanism of inhibition. |

| Key Interactions | Hydrogen bonding and hydrophobic interactions. | Stabilize the ligand-enzyme complex, contributing to inhibitory potency. |

| Lead Compound | 4-{[4-(2-furoyl)-1-piperazinyl]methyl}-N-(4-ethylphenyl)benzamide | Showed the highest inhibitory activity (IC50 = 0.82 ± 0.001 μM). |

In Silico Prediction of Oral Bioavailability

Oral bioavailability is a critical pharmacokinetic property that influences a drug's efficacy. simulations-plus.com In silico models provide a rapid and cost-effective means to predict the oral bioavailability of a compound from its two-dimensional structure before synthesis or extensive testing. simulations-plus.comuq.edu.au These predictive models are of considerable benefit to pharmaceutical development, as they help in the early identification of candidates with promising pharmacokinetic profiles and flag those with potential liabilities. uq.edu.au

The prediction of oral bioavailability is complex, as it depends on a combination of factors including aqueous solubility, gastrointestinal permeability, plasma protein binding, and metabolism, primarily by cytochrome P450 (CYP) enzymes. simulations-plus.comuq.edu.au Computational tools, such as artificial neural network ensembles (ANNE) and physiologically based pharmacokinetic (PBPK) models, are used to estimate these parameters. simulations-plus.com

While specific in silico bioavailability data for this compound is not publicly available, the general approach involves predicting the parameters listed below. By inputting the structure of a compound into these models, researchers can obtain estimates of its potential for successful oral administration. For example, models can predict whether a compound is a substrate for major CYP isoforms (like 1A2, 2C9, 2C19, 2D6, and 3A4) and estimate its metabolic clearance, which are crucial determinants of bioavailability. simulations-plus.com

Table 2: Parameters Predicted by In Silico Bioavailability Models

| Parameter | Description | Importance |

|---|---|---|

| Aqueous Solubility | The maximum concentration of a compound that can dissolve in water. | Affects dissolution in the gastrointestinal tract. simulations-plus.com |

| GI Permeability | The ability of a compound to pass through the intestinal wall into the bloodstream. | Essential for absorption after oral dosing. simulations-plus.com |

| pKa, logD | Measures of ionization and lipophilicity. | Influence both solubility and permeability. simulations-plus.com |

| CYP Metabolism | The breakdown of the compound by cytochrome P450 enzymes. | A major determinant of first-pass metabolism and clearance. simulations-plus.com |

| Plasma Protein Binding | The extent to which a compound binds to proteins in the blood. | Affects the fraction of the drug available to exert its effect. simulations-plus.com |

Assessment of In Vitro Metabolic Stability

Metabolic stability is a crucial factor in determining the in-vivo half-life and duration of action of a drug candidate. utsouthwestern.edudntb.gov.ua Compounds that are metabolized too quickly may not achieve therapeutic concentrations, while those that are too stable could accumulate and cause toxicity. dntb.gov.uaresearchgate.net In vitro assays are essential for evaluating a compound's susceptibility to metabolic breakdown early in the drug discovery process. nuvisan.com

The liver is the primary site of drug metabolism, and in vitro assays typically use liver-derived systems such as microsomes, hepatocytes, or S9 fractions to assess metabolic stability. utsouthwestern.edu

Liver Microsomes: These are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I metabolic enzymes, particularly cytochrome P450s (CYPs). They are widely used to assess a compound's susceptibility to oxidative metabolism. utsouthwestern.edu

Hepatocytes: These are intact liver cells that contain the full complement of both Phase I and Phase II metabolic enzymes. They are considered the "gold standard" for in vitro metabolism studies as they more closely mimic the in-vivo environment. utsouthwestern.edunuvisan.com

S9 Fractions: This is a supernatant fraction of a liver homogenate that contains both microsomal and cytosolic enzymes, allowing for the evaluation of both Phase I and some Phase II (conjugation) reactions. utsouthwestern.edu

In a typical assay, the compound of interest is incubated with one of these systems, and its disappearance over time is monitored by LC-MS/MS. utsouthwestern.edu From this data, key parameters like the compound's half-life (t1/2) and intrinsic clearance (CLint) can be calculated. nuvisan.com This information is vital for predicting in-vivo pharmacokinetic parameters and making decisions about which compounds to advance. researchgate.netnuvisan.com

| Plasma | Blood plasma used to assess stability against enzymes like esterases. utsouthwestern.edu | Monitoring for instability due to plasma esterases. utsouthwestern.edu |

Ligand Design and Virtual Screening Methodologies

Ligand design and virtual screening are computational strategies used to identify and optimize molecules with a high probability of binding to a specific biological target. These methods accelerate the discovery of new drug candidates by narrowing down vast chemical libraries to a manageable number of promising compounds for synthesis and testing. ceu.es

Ligand Design involves the rational modification of a known active molecule (a "lead compound") to improve its properties, such as potency, selectivity, or pharmacokinetic profile. For example, the piperazine (B1678402) nucleus is a well-known scaffold in medicinal chemistry, and slight changes in its substitution pattern can lead to significant differences in pharmacological activity. Research on derivatives of this compound often involves taking this core structure as a template and synthesizing new analogs with different substituents to explore structure-activity relationships. researchgate.net

Virtual Screening is the computational counterpart to experimental high-throughput screening. It can be broadly categorized into two approaches:

Structure-Based Virtual Screening (SBVS): This method requires the 3D structure of the target protein. Large libraries of compounds are computationally "docked" into the target's binding site to predict their binding affinity and rank them for further evaluation. ceu.es

Ligand-Based Virtual Screening (LBVS): When the target's 3D structure is unknown, LBVS uses the structures of known active ligands as a template. ceu.es This approach is based on the principle that molecules with similar structures are likely to have similar biological activities. Methods include searching for molecules with similar 2D fingerprints or building 3D pharmacophore models that capture the essential features required for binding. ceu.esnih.gov

These methodologies are integral to programs developing compounds based on the piperazine scaffold, allowing for the efficient exploration of chemical space to identify novel candidates with desired therapeutic effects.

Analytical and Spectroscopic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. Both proton (¹H) and carbon-13 (¹³C) NMR spectra are essential for the complete characterization of 1-Cyclohexyl-4-(2-furoyl)piperazine.

Proton NMR (¹H-NMR) spectroscopy identifies the different types of protons in a molecule based on their unique electronic environments. For this compound, the spectrum is expected to show distinct signals corresponding to the protons of the cyclohexyl, piperazine (B1678402), and furoyl moieties. tandfonline.comresearchgate.net

The protons of the furan (B31954) ring typically appear in the aromatic region of the spectrum. researchgate.net Specifically, three signals are characteristic of the 2-furoyl group: a multiplet for the H-5 proton, a doublet of doublets for the H-3 proton, and another doublet of doublets for the H-4 proton. researchgate.netresearchgate.net The piperazine ring protons usually present as broad signals due to their conformational flexibility, with distinct resonances for the protons adjacent to the cyclohexyl group and those adjacent to the furoyl group. tandfonline.comresearchgate.net The cyclohexyl group protons produce a series of overlapping multiplets in the upfield, aliphatic region of the spectrum. tandfonline.comtandfonline.com

Table 1: Expected ¹H-NMR Spectral Data for this compound

| Protons | Expected Chemical Shift (δ ppm) | Multiplicity |

| Furan H-5 | ~7.5 | m |

| Furan H-3 | ~7.0 | dd |

| Furan H-4 | ~6.5 | dd |

| Piperazine (adjacent to C=O) | ~3.9 | br s |

| Piperazine (adjacent to cyclohexyl) | ~2.5-2.6 | br s |

| Cyclohexyl CH | ~2.2 | m |

| Cyclohexyl CH₂ | ~1.1-1.9 | m |

Note: Data are estimations based on spectral information from closely related structures. tandfonline.comresearchgate.netresearchgate.nettandfonline.com br s = broad singlet, m = multiplet, dd = doublet of doublets.

Carbon-13 NMR (¹³C-NMR) spectroscopy provides a count of the non-equivalent carbon atoms within the molecule. The spectrum for this compound would be expected to show distinct peaks for the carbonyl carbon, the carbons of the furan and cyclohexyl rings, and the piperazine carbons. pjps.pk The amide carbonyl carbon (C=O) of the furoyl group is characteristically found far downfield. pjps.pk The carbons of the furan ring resonate in the aromatic region, while the piperazine and cyclohexyl carbons appear in the aliphatic region. pjps.pk

Table 2: Expected ¹³C-NMR Spectral Data for this compound

| Carbon Atom | Expected Chemical Shift (δ ppm) |

| Furoyl C=O | ~159 |

| Furan C-2 | ~147 |

| Furan C-5 | ~143 |

| Furan C-3 | ~116 |

| Furan C-4 | ~111 |

| Piperazine (adjacent to C=O) | ~40-50 |

| Piperazine (adjacent to cyclohexyl) | ~50-55 |

| Cyclohexyl C-1 | ~60-65 |

| Cyclohexyl C-2, C-6 | ~30-35 |

| Cyclohexyl C-3, C-5 | ~25-30 |

| Cyclohexyl C-4 | ~25 |

Note: Data are estimations based on spectral information from closely related structures. pjps.pk

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is employed to identify the principal functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. In the analysis of this compound, the IR spectrum would prominently feature a strong absorption band for the amide carbonyl (C=O) stretching vibration. pjps.pkbohrium.com Other significant peaks would include those for C-H stretching of the aliphatic cyclohexyl group, C-O-C stretching of the furan ring, and C-N stretching of the piperazine ring. pjps.pktandfonline.comtandfonline.com

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) |

| Amide C=O | Stretch | ~1650-1680 |

| Aliphatic C-H | Stretch | ~2850-2930 |

| Furan C-O-C | Stretch | ~1190-1200 |

| Piperazine C-N-C | Stretch | ~1110-1120 |

Note: Data are estimations based on spectral information from closely related structures. pjps.pkbohrium.comtandfonline.comtandfonline.com

Mass Spectrometry (EI-MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight of a compound and providing clues about its structure through fragmentation patterns. For this compound, Electron Ionization Mass Spectrometry (EI-MS) would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular mass. pjps.pkresearchgate.net The fragmentation pattern would likely involve characteristic cleavage events, such as the loss of the furoyl group (mass 95) or the cyclohexyl group. researchgate.net

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, oxygen) in a compound. The experimentally determined percentages for this compound must align with the theoretically calculated values for its molecular formula, C₁₅H₂₂N₂O₂. pjps.pkmdpi.com This comparison serves as a crucial check for purity and confirms that the synthesized compound has the correct elemental composition. pjps.pkrsc.org

Chromatographic Purity and Identity Verification

Chromatographic methods are indispensable for both the purification of this compound and the verification of its purity. Thin-layer chromatography (TLC) is routinely used to monitor the progress of the synthesis reaction. pjps.pk Following the reaction, column chromatography is a standard method for purifying the crude product. csic.es The purity of the final compound is often confirmed using High-Performance Liquid Chromatography (HPLC), which should ideally show a single, sharp peak, indicating the absence of significant impurities. csic.es

Future Directions and Research Gaps in the Study of 1 Cyclohexyl 4 2 Furoyl Piperazine

Exploration of Novel Therapeutic Applications

Initial studies have primarily centered on the compound's potential in neurology and infectious diseases. Future research should aim to broaden this scope.

Neurodegenerative Diseases: Analogues of 1-Cyclohexyl-4-(2-furoyl)piperazine have been identified as inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease. rsc.orgresearchgate.net Specifically, 4-{[4-(2-furoyl)-1-piperazinyl]methyl}-N-(4-ethylphenyl)benzamide was found to have an excellent IC50 value of 0.82 ± 0.001 μM against BChE, comparable to the reference standard, Eserine. researchgate.net Further exploration could investigate its efficacy in other tauopathies and neurodegenerative conditions where BChE activity is relevant.

G-Protein Coupled Receptor (GPR55) Modulation: The compound has been used as a basis for developing selective modulators of the GPR55 receptor. google.comcsic.escsic.es As this receptor is implicated in processes like inflammation, neuropathic pain, and cancer, a systematic investigation into the therapeutic utility of this compound derivatives as GPR55 modulators is a promising avenue.

Antibacterial Agents: Research has pointed to the potential of 1-(2-furoyl)-4-{3-(phenoxy)benzyl}piperazine, a related structure, as a potent inhibitor of mycobacterial growth, possibly through the inhibition of the InhA enzyme. researchgate.net This warrants a focused effort to screen this compound and its analogues against a wider range of pathogenic bacteria, especially multidrug-resistant strains, where novel mechanisms of action are urgently needed. pjps.pkmdpi.com

Development of Highly Selective and Potent Analogues

The development of analogues is crucial for improving the therapeutic index and specificity of a lead compound. Structure-activity relationship (SAR) studies have begun to reveal key pharmacophoric features.

Future work should concentrate on:

Systematic Structural Modifications: The core structure, featuring a cyclohexyl group, a piperazine (B1678402) linker, and a furoyl moiety, offers multiple points for modification. A systematic exploration of substitutions on each of these components is necessary. For instance, replacing the furoyl group with other heterocycles or modifying the cyclohexyl ring could significantly impact potency and selectivity. google.comcsic.es

Target-Specific Optimization: Analogue development should be guided by specific biological targets. For Alzheimer's research, derivatives like 2-[4-(2-Furoyl)piperazine-1-yl]-N-[4-(2-methylthiazol-4-yl)phenyl]acetamide (5p) have been synthesized, showing significant inhibition of acetylcholinesterase (AChE). tandfonline.com For GPR55 modulation, chromenopyrazole derivatives have been synthesized and tested. google.comcsic.es This target-oriented approach will yield more refined and effective compounds.

Enhancing Selectivity: A key challenge is to develop analogues with high selectivity for their intended target (e.g., BChE over AChE, or specific JNK isoforms) to minimize off-target effects. rsc.orgnih.gov This requires iterative cycles of design, synthesis, and biological evaluation, including screening against panels of related enzymes and receptors.

Table 1: Selected Analogues of this compound and Their Investigated Activities

| Compound Name | Investigated Activity | Reference |

| 4-{[4-(2-furoyl)-1-piperazinyl]methyl}-N-(4-ethylphenyl)benzamide | Butyrylcholinesterase (BChE) Inhibition | researchgate.net |

| N-Cyclohexyl-4-[4-(2-furoyl)-1-piperazinyl]methyl-benzamide | Butyrylcholinesterase (BChE) Inhibition | rsc.org |

| 2-[4-(2-Furoyl)piperazine-1-yl]-N-[4-(2-methylthiazol-4-yl)phenyl]acetamide | Acetylcholinesterase (AChE) Inhibition | tandfonline.com |

| 1-(2-(4-(2-furoyl)piperazinyl)ethyl)-1,4-dihydro-7-methoxy-4,4-dimethylchromeno[4,3-c]pyrazole | GPR55 Receptor Modulation | google.comcsic.es |

| 1-(2-furoyl)-4-{3-(phenoxy)benzyl}piperazine | Antibacterial (Mycobacterium) | researchgate.net |

Advanced Mechanistic Investigations at the Molecular Level

A detailed understanding of how this compound and its analogues interact with their biological targets is fundamental for rational drug design.

Computational and Docking Studies: Molecular docking studies have been employed to predict the binding modes of analogues within the active site of butyrylcholinesterase. researchgate.net These studies should be expanded to other potential targets like the GPR55 receptor and bacterial enzymes. Advanced computational methods, such as molecular dynamics simulations, can provide deeper insights into the binding stability and conformational changes that are crucial for activity.

X-ray Crystallography: Obtaining co-crystal structures of active analogues bound to their target proteins would provide invaluable, high-resolution information about the precise molecular interactions. This structural data is the gold standard for understanding binding mechanisms and would significantly accelerate the design of more potent and selective inhibitors.

Biophysical and Biochemical Assays: Kinetic studies are needed to determine the mode of inhibition (e.g., competitive, non-competitive, or mixed) for various enzyme targets. rsc.org Techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) can be used to quantify the binding affinity and thermodynamics of the ligand-receptor interactions, providing a more complete picture of the molecular recognition process.

Exploration of Novel Synthetic Pathways and Green Chemistry Approaches

While synthetic routes to various analogues have been established, there is considerable room for improvement, particularly concerning efficiency and environmental impact.

Diversity-Oriented Synthesis: Employing diversity-oriented synthesis strategies could rapidly generate large libraries of analogues for high-throughput screening. acs.org This would accelerate the discovery of new therapeutic applications and the refinement of structure-activity relationships.

Catalytic and Greener Methods: Future synthetic efforts should focus on incorporating principles of green chemistry. This includes the use of metal-free photocatalysts, such as 4CzIPN, which can facilitate reactions under mild conditions, reducing the need for hazardous reagents and toxic metal catalysts. rsc.org Exploring solvent-free reaction conditions or the use of environmentally benign solvents would also decrease the environmental footprint of the synthesis. nih.gov

Process Optimization: Existing multi-step syntheses, such as those involving Mannich reactions or DCC coupling, could be optimized for higher yields and easier purification. mdpi.combilkent.edu.tr This may involve developing one-pot procedures or flow chemistry approaches to improve efficiency and scalability.

Integration of Omics Data for Systems-Level Understanding

A significant gap in the current research is the lack of a systems-level perspective on the biological effects of this compound. The integration of "omics" technologies is a critical future direction.

Transcriptomics and Proteomics: Analyzing changes in gene and protein expression in cells or tissues treated with the compound can help identify its primary targets and off-target effects. This approach can uncover novel mechanisms of action and previously unknown signaling pathways affected by the compound.

Metabolomics: Studying the metabolic profile of biological systems following treatment can reveal how the compound perturbs cellular metabolism. This is particularly relevant for understanding its effects in complex diseases like cancer or metabolic disorders and could be aided by comprehensive metabolite libraries. sciex.com

Chemoinformatics and Polypharmacology: By integrating screening data with omics profiles, researchers can build predictive models for the compound's activity across a range of biological targets. This can help anticipate potential polypharmacological effects (interacting with multiple targets), which can be either beneficial or detrimental, and guide the development of compounds with a desired activity profile.

Q & A

Q. What are the primary synthetic routes for synthesizing 1-Cyclohexyl-4-(2-furoyl)piperazine, and how do reaction conditions influence yield?

The synthesis typically involves:

- Piperazine core functionalization : Cyclization of diamines or substitution of pre-formed piperazine derivatives.

- Acylation : Introducing the 2-furoyl group via reaction with 2-furoyl chloride in the presence of a base (e.g., triethylamine) .

- Cyclohexyl substitution : Alkylation or nucleophilic substitution to attach the cyclohexyl group . Key factors : Solvent polarity (e.g., dichloromethane vs. THF), temperature control (0–25°C for acylation), and stoichiometric ratios (1:1.2 for piperazine to acyl chloride) impact purity and yield. Impurities often arise from incomplete substitution or hydrolysis of the furoyl group .

Q. How is structural characterization of this compound performed, and what analytical techniques are critical?

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding patterns (e.g., C–H⋯O interactions in analogous piperazine derivatives) .

- NMR spectroscopy : H and C NMR confirm substitution patterns (e.g., cyclohexyl protons at δ 1.2–2.1 ppm, furoyl protons at δ 6.3–7.4 ppm) .

- Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 291.17 for CHNO) .

Q. What biological targets are associated with this compound, and how are they identified?

- Sigma-2 receptors : Competitive binding assays using H-DTG or H-PB28 show affinity (e.g., K < 10 nM for sigma-2 in pancreatic cancer cells) .

- Mitochondrial pathways : Flow cytometry detects ROS production (e.g., 2.5-fold increase in superoxide levels at 10 µM) .

- GPCRs : Radioligand displacement assays screen for off-target activity (e.g., <30% inhibition at 10 µM for dopamine D receptors) .

Advanced Research Questions

Q. How do modifications to the piperazine ring or substituents affect sigma-2 receptor affinity and selectivity?

- N-atom substitution : Replacing one piperazine N with a methine reduces sigma-2 affinity by >100-fold (e.g., K shifts from 0.68 nM to 70 nM) .

- Substituent effects : Electron-withdrawing groups on the furoyl ring (e.g., Cl at position 5) enhance selectivity (sigma-2/sigma-1 ratio >50) .

- Methodology : Molecular docking (DS 16 software) identifies key interactions (e.g., hydrogen bonds between furoyl O and Tyr in sigma-2) .

Q. What experimental approaches resolve contradictions in reported bioactivity data for piperazine derivatives?

- Dose-response validation : EC values should be confirmed across multiple assays (e.g., MTT vs. ATP-lite in SK-N-SH cells) to rule out assay-specific artifacts .

- Metabolic stability : Incubation with liver microsomes (e.g., human CYP3A4) identifies metabolites that may confound results (e.g., N-dealkylation reduces potency by 60%) .

- Structural analogs : Compare enantiomers (e.g., MT-45 R/S forms show 10-fold differences in cytotoxicity) to isolate stereochemical effects .

Q. How does this compound induce mitochondrial dysfunction in cancer cells?

- Mechanism : Caspase-3/7 activation (2.8-fold increase at 5 µM) and loss of mitochondrial membrane potential (JC-1 assay, 40% reduction) .

- ROS production : DCFH-DA fluorescence assays show dose-dependent superoxide generation (EC = 3.2 µM) .

- Synergy : Co-treatment with doxorubicin enhances apoptosis (combination index <0.7) via p53 upregulation .

Q. What computational methods predict the pharmacokinetic properties of this compound derivatives?

- ADMET prediction : SwissADME estimates moderate GI absorption (75%) but poor BBB penetration (log BB = -1.2) due to high polar surface area (85 Ų) .

- CYP inhibition : Schrödinger’s QikProp flags CYP2D6 inhibition (IC = 1.8 µM) via π-π stacking with Phe .

- Solubility : COSMO-RS predicts aqueous solubility of 0.24 mg/mL (25°C), validated by shake-flask HPLC .

Methodological Guidelines

- Contradiction Analysis : Use isothermal titration calorimetry (ITC) to validate binding constants conflicting with radioligand data .

- Synthetic Optimization : Employ DoE (Design of Experiments) to optimize reaction parameters (e.g., 72% yield achieved at 20°C, 1.5 eq. acyl chloride) .

- Target Validation : CRISPR knockouts (e.g., sigma-2 KO HCT116 cells) confirm on-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.